2-Nitrobenzoic acid
Overview
Description
2-Nitrobenzoic acid is a compound that has been studied for its various applications and interactions in chemical reactions. It is known for its role in the synthesis of complex molecules and its ability to form different types of bonds and interactions within crystal structures.
Synthesis Analysis
The synthesis of complex isoindolinones from 2-nitrobenzoic acid derivatives has been achieved through the Ugi reaction, which involves a nucleophilic aromatic substitution (SNAr) reaction. This process is followed by a sequence of deamidification and oxidation, leading to the formation of 2-hydroxyisoindolinones, which can be further transformed into polycyclic fused isoindolinones . Additionally, 2-nitrobenzoic acid derivatives have been used to synthesize dibenzo[b,f][1,4]oxazepin-11(10H)-ones through base-catalyzed intramolecular nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of 2-nitrobenzoic acid has been characterized using Quantum Theory of Atoms in Molecules (QTAIM) analysis, which provides insights into the inter- and intramolecular interactions within its crystalline form. The analysis reveals the presence of a classical carboxylic acid hydrogen-bonded dimer, an unusual ribbon of O···O interactions, and various O···H interactions . The crystal structure of related compounds, such as 5-amino-2-nitrobenzoic acid, also features intermolecular hydrogen bonds forming cyclic dimers and three-center hydrogen bonds involving NH2 and NO2 groups .
Chemical Reactions Analysis
2-Nitrobenzoic acid can react with thiol groups in proteins to form S-cyano derivatives and mixed disulfide derivatives. The formation of the S-cyano derivative is promoted by the addition of excess cyanide to the reaction mixture . The compound also participates in the formation of molecular salts and cocrystals, where it can engage in hydrogen bonding and halogen bonding interactions, which are crucial for the stabilization of the crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitrobenzoic acid derivatives have been extensively studied. For instance, the polymorphic system of 2-chloro-4-nitrobenzoic acid has been investigated using infrared spectra, differential scanning calorimetry, thermomicroscopy, and X-ray powder diffraction, revealing two polymorphic forms with different crystal structures and transition points . The crystal and molecular structures of various cocrystals of 2-nitrobenzoic acid have been determined, showing the versatility of the compound in forming different supramolecular architectures .
Scientific Research Applications
Sulfhydryl Group Determination
2-Nitrobenzoic acid has been utilized in biochemical research, particularly in the study of sulfhydryl groups. Ellman (1959) synthesized a water-soluble aromatic disulfide derivative, 5,5′-dithiobis(2-nitrobenzoic acid), which proved effective for determining sulfhydryl groups in biological materials. This research has implications for understanding reactions involving blood and reduced heme (Ellman, 1959).
Enhancing Solubility and Mass Transfer
Thenesh-Kumar et al. (2009) explored how hydrotropes affect the solubility and mass transfer coefficient of 2-nitrobenzoic acid. The study found that both solubility and mass transfer coefficient increase with hydrotrope concentration and system temperature, indicating the substance's utility in various chemical processes (Thenesh-Kumar, Gnana-Prakash, & Nagendra-Gandhi, 2009).
Thermal Decomposition Studies
Research into the thermal decomposition of 2-nitrobenzoic acid by Andreozzi et al. (1997) provided insights into the kinetics and mechanisms involved. Understanding these aspects is critical for safe handling and application in various industrial processes (Andreozzi, Aquila, Esposito, & Sanchirico, 1997).
Molecular Spectroscopy
Świsłocka et al. (2007) conducted theoretical and experimental investigations into the electronic structures of 2-nitrobenzoates. This research provides a deeper understanding of the compound's properties and potential applications in molecular spectroscopy (Świsłocka, Samsonowicz, Regulska, & Lewandowski, 2007).
Chemical Surface Modification
Tsubota et al. (2006) studied the chemical reaction of hydrogenated diamond surfaces with nitrobenzoic acid. This research is relevant in materials science, particularly in the field of surface chemistry and modification (Tsubota, Ohno, Yoshida, & Kusakabe, 2006).
Anticonvulsant Activity Studies
D'angelo et al. (2008) investigated the structures and anticonvulsant activities of metal complexes with nitrobenzoic acid derivatives. Such studies contribute to pharmaceutical research, particularly in the development of new drugs (D'angelo, Morgant, Ghermani, Desmaële, Fraisse, Bonhomme, Dichi, Sghaier, Li, Journaux, & Sorenson, 2008).
Crystallography and Molecular Modeling
Lemmerer et al. (2010) synthesized a pharmaceutical co-crystal involving 2-nitrobenzoic acid, offering insights into crystallography and molecular modeling. Such research aids in the development of more stable and effective pharmaceutical compounds (Lemmerer, Esterhuysen, & Bernstein, 2010).
Safety And Hazards
properties
IUPAC Name |
2-nitrobenzoic acid | |
---|---|---|
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InChI |
InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |
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InChI Key |
SLAMLWHELXOEJZ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H5NO4 | |
Record name | O-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID5025738 | |
Record name | 2-Nitrobenzoic acid | |
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Molecular Weight |
167.12 g/mol | |
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Physical Description |
Yellowish white crystals with an intensely sweet taste. (NTP, 1992), Yellowish-white solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |
Record name | O-NITROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | O-NITROBENZOIC ACID | |
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Density |
1.575 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.0000714 [mmHg] | |
Record name | 2-Nitrobenzoic acid | |
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Product Name |
2-Nitrobenzoic acid | |
CAS RN |
552-16-9 | |
Record name | O-NITROBENZOIC ACID | |
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Record name | Benzoic acid, 2-nitro- | |
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Record name | 2-NITROBENZOIC ACID | |
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Melting Point |
297 to 298 °F (NTP, 1992) | |
Record name | O-NITROBENZOIC ACID | |
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Retrosynthesis Analysis
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